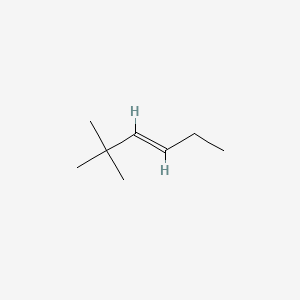

2,2-Dimethylhex-3-ene

描述

Significance of Highly Branched Alkene Stereoisomers in Modern Organic Chemistry

Highly branched alkene stereoisomers are crucial structural motifs in a wide array of functional molecules, from pharmaceuticals to advanced materials. rsc.orgrsc.org The precise spatial arrangement of bulky substituents around the carbon-carbon double bond, as seen in trans-2,2-Dimethyl-3-hexene, profoundly influences the molecule's physical, chemical, and biological properties. This E/Z isomerism can dictate the molecule's shape, polarity, and how it interacts with other molecules, such as enzymes or receptors in a biological system. fiveable.melibretexts.org

The stability and reactivity of these alkenes are also of great academic interest. The steric strain introduced by bulky groups can lead to unusual reactivity and provides a platform for studying the limits of classical reaction mechanisms. wikipedia.org For instance, the presence of a tert-butyl group adjacent to the double bond in trans-2,2-Dimethyl-3-hexene creates a sterically hindered environment that challenges many standard synthetic transformations. nih.govresearchgate.net Consequently, these molecules serve as important substrates for developing and testing new synthetic methodologies that can overcome such steric challenges. nih.govnih.gov The development of methods to control the stereochemistry in these systems is a significant area of research, as the ability to selectively synthesize one stereoisomer over another is often critical for its intended application. researchgate.netorganic-chemistry.org

Current Research Landscape of Substituted Hexenes

The current research landscape for substituted alkenes, including hexenes, is largely focused on the development of novel catalytic methods for their stereoselective synthesis. nih.govnih.gov Traditional methods for creating double bonds, such as the Wittig or Horner-Wadsworth-Emmons reactions, often struggle when applied to the synthesis of sterically hindered or tetrasubstituted alkenes, frequently resulting in low yields or mixtures of stereoisomers. researchgate.netnih.gov

To address these limitations, significant effort is being directed towards transition-metal catalysis. rsc.org Nickel-catalyzed reactions, for example, have emerged as powerful tools for the cross-coupling and isomerization of alkenes, enabling the synthesis of specific stereoisomers that were previously difficult to access. rsc.orgresearchgate.net Research is also exploring the use of less common catalytic systems, such as frustrated Lewis pairs (FLPs), which can activate small molecules like H₂ for the hydrogenation of even unactivated and sterically hindered olefins. chemistryviews.org Furthermore, multicatalytic systems that combine different catalysts to perform sequential reactions in one pot are being developed to create highly substituted alkenes with high precision from simple starting materials. acs.org The synthesis of substituted hexenes also serves as a platform for creating more complex molecules, including precursors for polymers and graphene nanoribbons. escholarship.org

Overview of Key Academic Research Challenges Pertaining to trans-2,2-Dimethyl-3-hexene

The primary academic research challenge associated with trans-2,2-Dimethyl-3-hexene is its stereocontrolled synthesis. The presence of a bulky tert-butyl group adjacent to the double bond makes it a sterically hindered alkene, which poses significant hurdles for many synthetic reactions. nih.govresearchgate.netresearchgate.net

Key challenges include:

Stereoselectivity: Achieving high selectivity for the trans (or E) isomer over the cis (Z) isomer is a major obstacle. Many synthetic routes yield mixtures of isomers, which can be difficult to separate. rsc.orgresearchgate.net Developing catalytic systems or reaction conditions that exclusively produce the desired trans configuration is a formidable task. rsc.org

Steric Hindrance: The bulky tert-butyl group can impede the approach of reagents to the double bond, slowing down reaction rates or preventing reactions altogether. wikipedia.orgescholarship.org This makes reactions like hydrogenation, hydroboration, or epoxidation, which are standard for less substituted alkenes, particularly challenging. chemistryviews.org

Regioselectivity: In addition reactions, controlling which atom adds to which carbon of the double bond (regioselectivity) can be complicated by the electronic and steric effects of the substituents. masterorganicchemistry.com

Functionalization: Introducing new functional groups into the molecule while preserving the trans-double bond is another significant challenge. The reactivity of the allylic positions must be carefully controlled to avoid unwanted side reactions. wikipedia.org

Overcoming these challenges is crucial for unlocking the full potential of this and similar highly branched alkenes in various applications.

Scope and Objectives of Scholarly Research Endeavors on this Chemical Compound

The scholarly research focused on trans-2,2-Dimethyl-3-hexene and related structures is driven by several key objectives. The overarching goal is to expand the synthetic chemist's toolbox for creating complex, sterically hindered molecules with high precision.

Specific objectives include:

Development of Novel Synthetic Methods: A primary aim is to design and develop new catalytic methods that can efficiently and stereoselectively synthesize trans-2,2-Dimethyl-3-hexene and its analogs. rsc.orgnih.gov This involves exploring new ligands, transition-metal catalysts, and reaction conditions that can overcome the challenges of steric hindrance and stereocontrol. rsc.orgrsc.org

Mechanistic Studies: A fundamental objective is to understand the mechanisms of the reactions used to synthesize and modify these alkenes. By elucidating the reaction pathways, researchers can better predict outcomes and design more effective synthetic strategies. chemistryviews.org

Exploration of Reactivity: Researchers aim to explore the unique reactivity of sterically hindered alkenes. This includes studying their behavior in various types of reactions, such as additions, cycloadditions, and metathesis, to discover new transformations. wikipedia.org

Application as a Synthetic Building Block: A long-term goal is to utilize trans-2,2-Dimethyl-3-hexene as a versatile building block in the synthesis of more complex target molecules. msu.edu Its specific stereochemistry and substitution pattern could be strategically employed in the construction of novel materials or biologically active compounds.

By addressing these objectives, the scientific community aims to move beyond fundamental understanding and enable the practical application of this and other highly substituted alkenes.

Compound Data

Table 1: Chemical and Physical Properties of trans-2,2-Dimethyl-3-hexene

| Property | Value | Source(s) |

| IUPAC Name | (3E)-2,2-dimethylhex-3-ene | nih.govnih.gov |

| Synonyms | (E)-2,2-Dimethyl-3-hexene, 2,2-Dimethyl-trans-3-hexene | researchgate.netchemistryviews.orgspectrabase.com |

| Molecular Formula | C₈H₁₆ | nih.govresearchgate.netresearchgate.net |

| Molecular Weight | 112.21 g/mol | nih.govresearchgate.netnih.gov |

| CAS Number | 690-93-7 ((E)-isomer), 3123-93-1 (unspecified stereochemistry) | researchgate.netnih.govnih.gov |

| Boiling Point | 105.5 °C (378.65 K) | wikipedia.orgresearchgate.net |

| Density | 0.727 g/cm³ | researchgate.net |

| Refractive Index | 1.421 | researchgate.net |

Table 2: Spectroscopic Data for trans-2,2-Dimethyl-3-hexene

| Spectroscopy Type | Key Features and Data | Source(s) |

| ¹H NMR | Data available from sources such as SpectraBase. | nih.govacs.org |

| ¹³C NMR | Data available from sources such as SpectraBase. | rsc.orgnih.govacs.org |

| Infrared (IR) Spectroscopy | Gas-phase spectrum available from NIST. | researchgate.netnih.govresearchgate.net |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST. | rsc.orgnih.govresearchgate.netnih.gov |

| Raman Spectroscopy | Data available from sources such as SpectraBase. | acs.org |

属性

CAS 编号 |

3123-93-1 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC 名称 |

2,2-dimethylhex-3-ene |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 |

InChI 键 |

JPLZSSHKQZJYTJ-UHFFFAOYSA-N |

规范 SMILES |

CCC=CC(C)(C)C |

Pictograms |

Flammable; Health Hazard |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for Trans 2,2 Dimethyl 3 Hexene and Analogues

Stereoselective Alkene Synthesis Strategies for Hindered Olefins

The controlled synthesis of substituted alkenes, particularly those with significant steric bulk around the double bond, requires sophisticated synthetic strategies. Stereoselectivity, the ability to produce one stereoisomer over others, is a key consideration in these methodologies.

Ruthenium-Catalyzed Remote Conjugative Isomerization Approaches for Branched Diene Formation

Ruthenium catalysts have emerged as powerful tools for the isomerization of alkenes. researchgate.net A notable strategy involves the remote conjugative isomerization of alkenes to form branched 1,3-dienes. acs.org This process is kinetically controlled, leading to high yields and excellent stereoselectivity. acs.org The mechanism is believed to proceed through a metal-hydride species, which undergoes iterative migratory insertions and β-hydride eliminations, preferentially initiating at the terminal olefinic site. acs.org This method demonstrates broad functional group tolerance and can effect isomerization over long distances within a molecule. acs.org

Deuterium labeling experiments have provided insight into the mechanism, suggesting that a ruthenium hydride is generated, which then participates in alkene isomerization to form a conjugated diene. nih.gov This is followed by a transfer hydrogenative carbonyl addition. nih.gov The process is assisted by the formation of a fluxional olefin-chelated homoallylic alkylruthenium complex. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Features |

| Ruthenium Hydride | Remote Alkenes | Branched 1,3-Dienes | High Yield, High Stereoselectivity, Broad Functional Group Tolerance |

| RuH2(CO)(PPh3)3 / JOSIPHOS | 1,4-Pentadiene | Conjugated Diene | Enantioselective Carbonyl Addition |

Diastereodivergent and Enantioselective Routes to Substituted Alkenes

The ability to selectively synthesize any diastereomer of a product is known as diastereodivergence. This has been achieved in the synthesis of substituted alkenes through various catalytic methods. For instance, rhodium-catalyzed reactions have been developed for the diastereodivergent and enantioselective synthesis of diaxially chiral heterocycles. researchgate.netdntb.gov.ua Computational studies have shown that the solvent can play a crucial role, acting as both a solvent and a ligand to switch the reaction pathway and invert the stereoselectivity. researchgate.net

The synthesis of molecules with multiple stereogenic elements, including both central and axial chirality, has also been a focus of research. rsc.org Dynamic kinetic resolution approaches have been employed to create complex molecules with high stereocontrol. rsc.org For example, the synthesis of β,γ-unsaturated ketones with an α-stereogenic center can be achieved with high enantioselectivity, and these can be further transformed into any of the corresponding tertiary homoallylic alcohol diastereomers. nih.gov Similarly, catalytic methods have been developed for the regio-, diastereo-, and enantioselective synthesis of homoallylic alcohols bearing a stereogenic carbon with both a trifluoromethyl group and a fluorine atom. nih.gov

Catalytic Approaches to Olefin Generation and Modification

Catalysis offers a powerful platform for the generation and subsequent modification of olefins. Transition metals, in particular, have been extensively studied for their ability to catalyze a wide range of transformations leading to the formation of carbon-carbon double bonds.

Transition Metal-Catalyzed Dehydration and Elimination Methodologies for Alkene Formation

The dehydration of alcohols is a fundamental method for alkene synthesis. rsc.org Homogeneous catalysts, such as metal triflates, have shown promise for carrying out these reactions at lower temperatures compared to traditional heterogeneous catalysts like γ-alumina. rsc.orgrsc.org For instance, titanium and hafnium triflates are effective for the dehydration of primary, secondary, and tertiary alcohols. rsc.org Rhenium catalysts like methylrhenium trioxide (MTO) and Re₂O₇ are efficient for dehydrating benzylic, allylic, and tertiary alcohols at 100 °C. rsc.org

A rhodium-based catalytic system has been developed that utilizes a catalytic amount of hydroiodic acid (HI) to generate reactive alkyl halides, which then undergo oxidative addition and β-hydride elimination to form the alkene. rsc.org The choice of catalyst can significantly influence the reaction pathway, with some metal triflates favoring direct dehydration to the alkene, while others may proceed through an ether intermediate. rsc.org

| Catalyst | Alcohol Type | Reaction Conditions | Product |

| Ti(OTf)₄, Hf(OTf)₄ | Primary, Secondary, Tertiary | Varies with alcohol substitution | Alkene |

| MTO, Re₂O₇ | Benzylic, Allylic, Tertiary | 100 °C | Alkene |

| Rhodium / HI | Various | Catalytic HI | Alkene |

| Cu(OTf)₂ | Primary | 150-180 °C | Alkene and/or Ether |

Rhodium-Catalyzed Stereoselective Allylic C(sp³)–H Functionalization as a Synthetic Pathway

Rhodium catalysts have proven to be highly effective in mediating the functionalization of allylic C(sp³)–H bonds. snnu.edu.cn This approach provides a direct and atom-economical route to valuable allylic-functionalized molecules from simple olefins. researchgate.net The reactions can be either intermolecular or intramolecular and often exhibit high regio- and stereoselectivity. acs.orgresearchgate.net For example, the intermolecular C(sp³)–H amination of internal alkenes with activated amides can be achieved using a rhodium(III) complex. snnu.edu.cn

The mechanism of these reactions can involve the formation of a π-allyl rhodium intermediate. snnu.edu.cn In some cases, the reaction proceeds through the generation of a transient metal carbene that inserts into a C–H bond. researchgate.net These methods have been applied to the synthesis of complex, stereodefined molecules such as β-arylpyrrolidines. acs.org

Recent Advances in Earth-Abundant Metal-Catalyzed (e.g., Cobalt, Nickel) Hydrofunctionalization Leading to Branched Structures

In recent years, there has been a significant shift towards the use of earth-abundant metals like cobalt and nickel for catalysis, driven by their lower cost and toxicity compared to precious metals. researchgate.netnih.gov These metals have shown remarkable activity in hydrofunctionalization reactions of alkenes, leading to the formation of branched products. acs.org

Cobalt-catalyzed hydrofunctionalization has emerged as a powerful tool for creating C(sp³)–C(sp³) and C(sp³)–heteroatom bonds. researchgate.netchinesechemsoc.orgsnnu.edu.cn These reactions often proceed through a metal-hydride hydrogen atom transfer (MHAT) mechanism, generating alkyl radicals that can be trapped by various reagents. dicp.ac.cnmdpi.com This allows for the synthesis of a wide range of branched structures, including amines and fluoroalkanes. researchgate.netdicp.ac.cn

Nickel-catalyzed hydrofunctionalization has also seen significant progress. researchgate.netnih.gov Ligand control has been shown to be a key factor in determining the regioselectivity of these reactions, allowing for the synthesis of either linear or branched products from the same starting materials. acs.org For instance, in the hydroaminoalkylation of unactivated alkenes, the choice of phosphine (B1218219) ligand can switch the selectivity between branched and linear products. acs.org Nickel-catalyzed hydroalkylation of unactivated alkenes has also been developed to produce β- or γ-branched carboxylic acids and amines. nih.gov

| Metal | Reaction Type | Substrate | Product | Key Features |

| Cobalt | Hydroamination | Alkenes | Branched Amines | Radical mechanism, High regioselectivity |

| Cobalt | Hydroalkylation | Alkenes | Chiral Fluoroalkanes | Enantioselective C(sp³)–C(sp³) coupling |

| Nickel | Hydroaminoalkylation | Unactivated Alkenes | Branched or Linear Amines | Ligand-controlled regioselectivity |

| Nickel | Hydroalkylation | Unactivated Alkenes | Branched Carboxylic Acids/Amines | Proximal-selective functionalization |

Chiral Pool and Auxiliary-Based Strategies in the Synthesis of Optically Active Branched Alkenes

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. egyankosh.ac.in While trans-2,2-dimethyl-3-hexene is not chiral, the methodologies for synthesizing its optically active analogues—branched alkenes with defined stereocenters—are highly sophisticated. Two prominent strategies in this domain are the use of the chiral pool and chiral auxiliaries. ethz.ch

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules such as amino acids, sugars, or terpenes as starting materials. ethz.chvaia.com The inherent chirality of these building blocks is transferred to the target molecule through a series of chemical transformations, preserving the stereochemical integrity. For instance, optically active 4-alkylidene-tetrahydroisoquinolines, which are complex branched alkenes, have been synthesized from (S)-serine esters, demonstrating an ex-chiral-pool strategy. researchgate.net This method is advantageous as it begins with enantiomerically pure precursors, circumventing the need for chiral resolution or asymmetric catalysis. vaia.com

Chiral Auxiliary-Based Synthesis: This strategy involves temporarily attaching a chiral group, known as a chiral auxiliary, to an achiral substrate. egyankosh.ac.inwikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered for reuse. wikipedia.org This method effectively transfers the auxiliary's chirality to the substrate, creating a new stereocenter with high selectivity.

Pioneered by E.J. Corey and Barry Trost, this concept has led to the development of numerous auxiliaries, such as oxazolidinones (popularized by David A. Evans) and camphorsultams. wikipedia.org These auxiliaries are used to control the stereoselectivity of reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgsfu.ca For example, a high degree of stereochemical control was achieved in the Diels-Alder reaction of an acrylate (B77674) derivative with cyclopentadiene (B3395910) using a chiral acetal (B89532) auxiliary, resulting in a 91:9 diastereomeric ratio. sfu.ca Similarly, copper-mediated allylic substitution reactions directed by an o-DPPB (o-diphenylphosphinobenzoyl) group have been used to synthesize chiral β-branched α-amino acids, where a pre-existing stereocenter controls the formation of a new one. acs.org

The effectiveness of these strategies is demonstrated in the synthesis of various chiral molecules, including those with significant steric hindrance. organic-chemistry.orgacs.org

Table 1: Examples of Chiral Auxiliary-Based Strategies for Asymmetric Synthesis

| Chiral Auxiliary | Substrate Type | Reaction Type | Outcome/Selectivity | Reference(s) |

|---|---|---|---|---|

| Oxazolidinone | Acyl Imide | Alkylation / Aldol Reactions | High diastereoselectivity | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | N-enoyl derivatives | Diels-Alder / Conjugate Additions | High diastereoselectivity | wikipedia.org |

| trans-2-Phenylcyclohexanol | Glyoxylate Ester | Ene Reaction | 10:1 diastereomeric ratio | wikipedia.org |

| BINOL-derived phosphine | Glycine derivatives | Alkylation | 69% to 86% d.e. | wikipedia.org |

Olefin Metathesis for Controlled trans-2,2-Dimethyl-3-hexene Synthesis and Transformations

Olefin metathesis has become a powerful tool in synthetic chemistry for the formation of carbon-carbon double bonds. researchgate.net This reaction, catalyzed by transition metal complexes like those based on ruthenium or molybdenum, allows for the cutting and rearranging of alkene fragments, enabling the construction of complex molecules. strath.ac.uk For sterically hindered alkenes such as trans-2,2-dimethyl-3-hexene, the choice of catalyst and reaction conditions is critical to achieving good yields and selectivity. strath.ac.ukmit.edu

The synthesis of trisubstituted olefins via metathesis often requires highly active catalysts, such as second-generation Grubbs catalysts (e.g., G2) or Hoveyda-Grubbs catalysts, which exhibit greater stability and functional group tolerance. strath.ac.ukcaltech.edu These catalysts can facilitate challenging reactions, including the cross-metathesis of sterically demanding, geminally-disubstituted olefins. caltech.edu

Cross-metathesis (CM) is a versatile reaction that joins two different alkene molecules. The synthesis of a branched, trisubstituted alkene like trans-2,2-dimethyl-3-hexene can be envisioned through the CM of a terminal alkene with an internal, disubstituted alkene. A key challenge is controlling the reaction to favor the desired cross-product over self-metathesis products from each starting material. mdpi.comresearchgate.net

A notable strategy for creating sterically hindered trisubstituted olefins is the use of an isobutylene (B52900) surrogate, such as 2-methyl-2-butene (B146552). caltech.edu This approach was developed to overcome the kinetic challenges associated with using gaseous isobutylene directly. The reaction of 2-methyl-2-butene with various α-olefins, catalyzed by a second-generation ruthenium complex, provides an effective route to isoprenoid structures. caltech.edu For example, the reaction between 1-hexene (B165129) and 2-methyl-2-butene would theoretically produce 2-methyl-2-heptene, demonstrating the potential to build branched structures.

The general scheme for the cross-metathesis of 1-hexene and (E)-anethole, another example of CM involving a branched alkene, shows the formation of the desired cross-product alongside self-metathesis byproducts. mdpi.comresearchgate.net Careful selection of catalyst and reaction conditions is necessary to maximize the yield of the intended product. mdpi.com

Table 2: Examples of Cross-Metathesis Reactions for Alkene Synthesis

| Olefin 1 | Olefin 2 | Catalyst | Key Product(s) | Reference(s) |

|---|---|---|---|---|

| 1-Hexene | (E)-Anethole | Grubbs 2nd Gen. (GII) | (E)-1-(4-methoxyphenyl)-1-hexene, (E)-5-decene, (E)-4,4′-dimethoxystilbene | mdpi.comresearchgate.net |

| Isobutylene (surrogate: 2-methyl-2-butene) | α-Olefins | Ruthenium Benzylidene | Symmetric trisubstituted alkenes | caltech.edu |

| 3-Methyl-1-butene | 3-Methyl-1-butene | Molybdenum or Ruthenium complexes | 2,5-Dimethyl-3-hexene (cis and trans) | mit.edu |

A more advanced strategy for alkene synthesis involves combining isomerization and metathesis in a single pot. rsc.org These tandem processes, sometimes called ISOMET, use a catalyst system that can first migrate an alkene's double bond along the carbon chain (isomerization) and then perform a metathesis reaction on the newly formed isomer. acs.orgresearchgate.net This approach dramatically expands the range of accessible products from simple starting materials. rsc.org

For example, internal olefins like trans-3-hexene, which are typically less reactive in metathesis than terminal olefins, can be converted into a mixture of isomers, including the terminal 1-hexene. acs.org A second, highly selective metathesis catalyst can then react preferentially with the terminal olefin. acs.org This has been demonstrated using a dual-catalyst system composed of a ruthenium complex (e.g., [CpRu(P–N)(MeCN)]X) for isomerization and a tungsten-based catalyst for the selective metathesis of the resulting terminal alkene. acs.org

Such tandem reactions are powerful for converting readily available internal alkenes into more valuable products. acs.org For instance, a one-pot, three-step reaction combining isomerization, hydroformylation, and hydrogenation has been developed to convert internal alkenes into linear n-alcohols using a Rh/Ru dual-catalyst system. acs.org This highlights the potential of tandem catalysis to transform simple branched hexene isomers into a diverse array of functionalized molecules.

Table 3: Examples of Tandem Isomerization/Metathesis Reactions

| Substrate(s) | Isomerization Catalyst | Metathesis Catalyst | Key Product(s) | Reference(s) |

|---|---|---|---|---|

| trans-3-Hexene | [CpRu(P–N)(MeCN)]BArF4 | W(NAr)(C3H6)(pyr)(OHIPT) | cis-5-Decene, Ethylene | acs.org |

| Internal Alkenes (e.g., methyl oleate) | Shvo's Catalyst / Rh(acac)(CO)2 | Rh(acac)(CO)2/bisphosphite (for hydroformylation) | n-Alcohols (after hydrogenation) | acs.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Trans 2,2 Dimethyl 3 Hexene

Electrophilic Addition Mechanisms: Regio- and Stereoselectivity Considerations

Electrophilic addition reactions to alkenes proceed via the attack of an electrophile on the electron-rich double bond, typically forming a carbocation intermediate. The regioselectivity and potential for molecular rearrangements are key aspects of these mechanisms.

The 2,2-dimethylpropyl group, commonly known as a tert-butyl group, is sterically demanding. This bulky substituent is positioned at one of the sp² hybridized carbons (C3) of the double bond in trans-2,2-dimethyl-3-hexene. This steric bulk physically obstructs the pathway for an incoming electrophile to attack the C3 position.

Consequently, in accordance with Markovnikov's rule, the electrophile (e.g., a proton from a hydrohalic acid) will preferentially add to the less sterically hindered carbon of the double bond, which is C4. libretexts.orgyoutube.com This directional preference, or regioselectivity, is a direct result of the steric hindrance imposed by the tert-butyl group. libretexts.org

The preferential addition of an electrophile to the C4 carbon atom leads to the formation of a carbocation at the C3 position. This intermediate is a tertiary carbocation, which is stabilized by the inductive effect and hyperconjugation from the attached alkyl groups. The formation of a more stable carbocation intermediate is the thermodynamic driving force behind the regioselectivity observed in these reactions. libretexts.orglibretexts.org

Carbocation intermediates are susceptible to rearrangements if a more stable carbocation can be formed through the migration of an adjacent group (a 1,2-shift). libretexts.orglibretexts.org In the case of the tertiary carbocation formed from trans-2,2-dimethyl-3-hexene, a potential rearrangement could involve a 1,2-methyl shift from the adjacent quaternary carbon. This type of rearrangement, known as an alkyl shift or a Wagner-Meerwein rearrangement, would transform the initial tertiary carbocation into a different, also tertiary, carbocation. libretexts.orgmasterorganicchemistry.com Such rearrangements are particularly common when a quaternary carbon is adjacent to the carbocation center, as is the case here. masterorganicchemistry.com The addition of HCl to 3,3-dimethyl-1-butene, a structurally similar alkene, notably results in a product formed from a rearranged carbocation via a 1,2-methyl shift. libretexts.org

Radical-Mediated Transformations

Free radical reactions offer alternative pathways for the transformation of alkenes, often with different regiochemical outcomes compared to electrophilic additions. These reactions can proceed via addition to the double bond or abstraction of a hydrogen atom.

The gas-phase reactions of chlorine atoms with alkenes are significant in atmospheric chemistry, particularly in the marine boundary layer. researchgate.netrsc.org These reactions are typically very fast, with rate constants approaching the collision limit. researchgate.net The reaction can proceed through two main channels: addition of the chlorine atom to the double bond or abstraction of a hydrogen atom from an allylic position. researchgate.net For most alkenes, radical addition to the double bond is the dominant pathway. researchgate.netutexas.edu

Kinetic data for the reaction of chlorine atoms with trans-2,2-dimethyl-3-hexene has been documented as part of the SAPRC-07 chemical mechanism, a model used for atmospheric chemistry. The available data provides insight into the reactivity of this specific branched alkene.

Interactive Table: Kinetic Data for the Reaction of Chlorine Atoms with trans-2,2-Dimethyl-3-hexene

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 690-93-7 | |

| Molecular Weight ( g/mol ) | 112.21 | |

| k(Cl) at 298 K (cm³ molecule⁻¹ s⁻¹) x 10¹⁰ | 5.00 | |

| Calculated Parameters (A, B, C) | A=2.11, B=1.32 |

| Estimated MIR (g O₃ / g VOC) | 1.80 ± 0.60 | |

Data sourced from the development of the SAPRC-07 chemical mechanism.

While radical addition to the π-bond is often the primary reaction pathway for alkenes, hydrogen atom abstraction can be a competing process, particularly at higher temperatures or with specific radical species. nih.govnih.gov The likelihood of abstraction depends on the strength of the C-H bonds available in the molecule. Allylic C-H bonds are weaker and thus more susceptible to abstraction than vinylic or typical alkane C-H bonds.

In the structure of trans-2,2-dimethyl-3-hexene, there are several types of C-H bonds:

Vinylic hydrogens: Attached directly to the double bond carbons (C3 and C4). These bonds are strong and not readily abstracted.

Primary hydrogens on the tert-butyl group: These are not allylic and are relatively strong.

Secondary, allylic hydrogens: Located on the C5 methylene (B1212753) group of the ethyl substituent. These C-H bonds are weakened by the adjacent double bond and are the most probable sites for hydrogen abstraction.

Primary hydrogens on the terminal methyl group (C6): These are not allylic.

Therefore, any radical-mediated hydrogen abstraction from trans-2,2-dimethyl-3-hexene is most likely to occur at the C5 position, yielding a resonance-stabilized allylic radical. Studies on the reactions of OH radicals with C4-C6 alkenes have shown that while addition to the double bond is significant, abstraction channels become increasingly important, especially at elevated temperatures. nih.gov

Oxidative Reaction Pathways

Oxidation of trans-2,2-dimethyl-3-hexene, particularly through ozonolysis, is a well-studied process that plays a role in atmospheric chemistry. This reaction involves the cleavage of the carbon-carbon double bond.

The gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene proceeds through the initial addition of ozone to the double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into two sets of carbonyl compounds and Criegee intermediates. Due to the asymmetry of the alkene, two cleavage pathways are possible.

Studies have shown a strong preference for one pathway due to the influence of the bulky tert-butyl group. The fragmentation of the primary ozonide is directed in a way that minimizes steric interactions, leading to the preferential formation of specific products. The reaction has been investigated in the presence of hydroxyl radical scavengers to isolate the ozonolysis pathway.

The major carbonyl products identified are trimethylacetaldehyde (B18807) and propionaldehyde. The formation yield of trimethylacetaldehyde is significantly high, indicating that the cleavage of the primary ozonide strongly favors the pathway that pairs the tert-butyl group with the carbonyl fragment.

Interactive Table: Carbonyl Product Yields from the Ozonolysis of trans-2,2-Dimethyl-3-hexene

| Carbonyl Product | Molar Yield (%) |

|---|---|

| Trimethylacetaldehyde | 84 |

| Propionaldehyde | 43 |

| Formaldehyde | ~4 |

Yields are calculated as (moles of product formed / moles of ozone reacted).

The reaction rate coefficient for the gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene has been determined to be (3.38 ± 0.12) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹.

Ozonolysis Kinetics and Primary Carbonyl Product Formation for Methylated Hexenes

The gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene has been the subject of kinetic studies to understand its atmospheric chemistry. The reaction proceeds through the initial addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (molozonide). nih.govmasterorganicchemistry.comacs.org This intermediate rapidly decomposes into two sets of carbonyl compounds and carbonyl oxides, known as Criegee intermediates. nih.govacs.org

The cleavage of the double bond in trans-2,2-dimethyl-3-hexene is expected to yield two primary carbonyl products: propanal and 2,2-dimethylpropanal (also known as pivalaldehyde). This prediction is based on the established mechanism of ozonolysis, where the double bond is replaced by carbonyl groups. masterorganicchemistry.comyoutube.com

Kinetic studies have determined the reaction rate coefficient for the gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene. These experimental values are crucial for atmospheric modeling and understanding the compound's environmental persistence.

Table 1: Ozonolysis Reaction Rate Coefficient

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|

This interactive data table is based on available research findings.

The formation of specific primary carbonyl products is dictated by the substitution pattern of the parent alkene. For asymmetrically substituted alkenes like trans-2,2-dimethyl-3-hexene, the ozonolysis reaction provides a direct route to the synthesis of distinct aldehydes and ketones. chegg.com

Epoxidation Mechanisms and Stereochemical Outcomes

The epoxidation of alkenes is a fundamental reaction in organic synthesis, leading to the formation of cyclic ethers known as epoxides. The reaction of trans-2,2-dimethyl-3-hexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism. researchgate.net In this "butterfly" mechanism, the oxygen atom from the peroxy acid is transferred to the double bond in a single step, which has significant stereochemical implications.

Due to the trans configuration of the starting alkene, the epoxidation reaction will result in the formation of a trans-epoxide. This is a stereospecific reaction, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. The bulky tert-butyl group and the ethyl group will be on opposite sides of the newly formed epoxide ring.

The stereochemical outcome of this reaction can be summarized as follows:

Table 2: Stereochemical Outcome of Epoxidation

| Starting Alkene | Product | Stereochemistry |

|---|

This interactive data table illustrates the expected stereochemical outcome.

The reaction is expected to produce a racemic mixture of the two possible enantiomers of the trans-epoxide, as the peroxy acid can attack the plane of the double bond from either the top or bottom face with equal probability.

Hydrofunctionalization Mechanistic Insights in Catalytic Systems

Hydrofunctionalization reactions, involving the addition of an H-X molecule across a double bond, are powerful tools for the synthesis of a wide range of functionalized organic molecules. These reactions are often catalyzed by transition metals, which play a crucial role in controlling the reaction's efficiency and selectivity. nih.govescholarship.orgrsc.org

Regioselectivity Control in Hydrofunctionalization (Markovnikov vs. Anti-Markovnikov)

The regioselectivity of hydrofunctionalization is a key aspect, leading to either Markovnikov or anti-Markovnikov products. In the context of trans-2,2-dimethyl-3-hexene, the addition of an H-X reagent can, in principle, yield two different constitutional isomers.

Markovnikov Addition: The hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the X group adds to the more substituted carbon. For trans-2,2-dimethyl-3-hexene, this would place the X group on the carbon adjacent to the tert-butyl group.

Anti-Markovnikov Addition: The hydrogen atom adds to the more substituted carbon atom of the double bond, and the X group adds to the less substituted carbon.

The choice of catalyst and reaction conditions is paramount in directing the regioselectivity. For instance, certain transition metal catalysts can override the intrinsic electronic preferences of the alkene, leading to the selective formation of the anti-Markovnikov product, which is often more challenging to obtain through classical methods. The steric bulk of the tert-butyl group in trans-2,2-dimethyl-3-hexene is expected to significantly influence the regiochemical outcome, potentially favoring the formation of the anti-Markovnikov product where the incoming nucleophile adds to the less sterically hindered carbon of the former double bond.

Catalytic Cycle Elucidation in Transition Metal-Catalyzed Hydrofunctionalization

The mechanism of transition metal-catalyzed hydrofunctionalization typically involves a series of elementary steps that constitute a catalytic cycle. While the specifics can vary depending on the metal, ligands, and substrate, a general cycle for the hydrofunctionalization of an alkene like trans-2,2-dimethyl-3-hexene can be proposed.

A plausible catalytic cycle often includes the following key steps:

Oxidative Addition: The catalyst precursor reacts with the H-X reagent, leading to the oxidative addition of the H-X bond to the metal center, forming a metal-hydride-X species.

Alkene Coordination: The alkene, trans-2,2-dimethyl-3-hexene, coordinates to the metal center.

Migratory Insertion: The alkene inserts into either the metal-hydride or the metal-X bond. The regioselectivity of this step is often determined by both electronic and steric factors. Insertion into the metal-hydride bond is a common pathway.

Reductive Elimination: The final step is the reductive elimination of the functionalized alkane product, regenerating the active catalyst and completing the cycle.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| trans-2,2-Dimethyl-3-hexene |

| Ozone |

| Propanal |

| 2,2-Dimethylpropanal (Pivalaldehyde) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| trans-2-(tert-butyl)-3-ethyloxirane |

| Markovnikov Product |

| Anti-Markovnikov Product |

Advanced Stereochemical Investigations of Trans 2,2 Dimethyl 3 Hexene

Conformational Analysis and Molecular Dynamics Studies

Conformational Analysis:

Computational methods, such as ab initio and density functional theory (DFT) calculations, are instrumental in elucidating the stable conformations of trans-2,2-dimethyl-3-hexene. These studies typically involve a systematic scan of the potential energy surface by rotating the dihedral angles of the key single bonds. For a molecule like trans-2,2-dimethyl-3-hexene, the primary focus would be on the dihedral angles associated with the tert-butyl group and the ethyl group relative to the plane of the double bond.

It is anticipated that the lowest energy conformer would adopt a staggered arrangement to minimize torsional strain, with the bulky tert-butyl and ethyl groups positioned to reduce steric interactions. The relative energies of different conformers, such as eclipsed and gauche forms, can be calculated to determine their population at a given temperature.

Molecular Dynamics Studies:

While conformational analysis provides a static picture of stable geometries, molecular dynamics (MD) simulations offer insights into the dynamic behavior of trans-2,2-dimethyl-3-hexene in solution. By simulating the motion of atoms over time, MD studies can reveal the flexibility of the molecule, the rates of conformational changes, and the influence of the solvent on its structure. These simulations are particularly valuable for understanding how the molecule might behave in a reaction environment, where its conformational state can significantly impact reactivity and selectivity.

Hypothetical Relative Energies of Key Conformations:

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Staggered (Anti) | 180° | 0.0 |

| Staggered (Gauche) | 60° | 1.2 |

| Eclipsed | 0° | 4.5 |

Determination of Stereochemical Configuration via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry of organic molecules. For trans-2,2-dimethyl-3-hexene, advanced NMR techniques are essential to confirm the trans configuration of the double bond and to understand the spatial relationships between different parts of the molecule.

Elucidation of Coupling Constants and Nuclear Overhauser Effect (NOE)/Rotating-frame Overhauser Effect Spectroscopy (ROESY) Correlations for Stereochemical Assignment

The stereochemistry of the double bond in 2,2-dimethyl-3-hexene is readily assigned as trans (or E) based on the magnitude of the vicinal coupling constant (³JHH) between the olefinic protons. For trans isomers, this coupling constant is typically in the range of 12-18 Hz, while for cis (Z) isomers, it is significantly smaller (6-12 Hz).

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) Spectroscopy:

NOE and ROESY experiments are crucial for determining through-space proximities between protons, providing invaluable information for stereochemical assignment, particularly in complex molecules. In the case of trans-2,2-dimethyl-3-hexene, these experiments would be used to confirm the spatial relationship between the substituents on the double bond.

A key expected NOE/ROESY correlation would be between the protons of the methyl groups of the tert-butyl substituent and the olefinic proton at C4. Conversely, a lack of significant correlation between the tert-butyl protons and the methylene (B1212753) protons of the ethyl group would further support the trans configuration.

Expected NOE/ROESY Correlations for Stereochemical Confirmation:

| Proton(s) 1 | Proton(s) 2 | Expected Correlation | Implication for Stereochemistry |

| C1-H₃ (tert-butyl) | C4-H (olefinic) | Strong | Proximity confirms the relative positioning of the tert-butyl group. |

| C4-H (olefinic) | C5-H₂ (ethyl) | Strong | Proximity of the olefinic proton to the adjacent methylene group. |

| C1-H₃ (tert-butyl) | C5-H₂ (ethyl) | Weak or Absent | Lack of proximity supports the trans arrangement across the double bond. |

This table is based on predicted spatial relationships. Experimental data for trans-2,2-dimethyl-3-hexene is required for definitive confirmation.

Application of Modern Chiroptical Methods for Stereochemical Analysis

While trans-2,2-dimethyl-3-hexene itself is achiral, the introduction of a chiral center, for instance, by the substitution of one of the methyl groups in the tert-butyl moiety, would render the molecule chiral. In such cases, modern chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for determining the absolute configuration of the stereocenter.

ECD and VCD spectroscopy measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. These methods are particularly powerful for molecules where traditional methods like X-ray crystallography are not feasible.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations Involving trans-2,2-Dimethyl-3-hexene

The steric bulk of the tert-butyl group in trans-2,2-dimethyl-3-hexene is expected to exert a profound influence on the stereochemical outcome of reactions involving the double bond.

Diastereoselectivity:

In reactions such as epoxidation or dihydroxylation, the reagent is likely to approach the double bond from the less sterically hindered face, leading to the formation of one diastereomer in preference to the other. The tert-butyl group would act as a stereodirecting group, shielding one face of the double bond. For example, in an epoxidation reaction, the epoxide ring would be expected to form predominantly on the face opposite to the tert-butyl group.

Enantioselectivity:

To achieve enantioselectivity in reactions of trans-2,2-dimethyl-3-hexene, a chiral catalyst or reagent is required. For instance, in an asymmetric hydrogenation or a catalytic asymmetric epoxidation, the chiral catalyst would differentiate between the two prochiral faces of the double bond, leading to an excess of one enantiomer of the product. The bulky tert-butyl group would likely play a significant role in the substrate-catalyst interaction, influencing the degree of enantioselectivity.

Hypothetical Stereoselective Reactions:

| Reaction | Reagent/Catalyst | Expected Major Product Stereochemistry |

| Epoxidation | m-CPBA | Epoxide formed on the face opposite the tert-butyl group. |

| Asymmetric Dihydroxylation | AD-mix-β | Diol with a specific absolute configuration determined by the chiral ligand. |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Saturated alkane with a specific enantiomeric excess. |

This table presents expected outcomes based on established principles of stereoselective reactions. Specific experimental validation for trans-2,2-dimethyl-3-hexene is needed.

Computational and Theoretical Chemistry of Trans 2,2 Dimethyl 3 Hexene

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.orgresearchgate.net It is particularly effective for studying reaction mechanisms, including the identification of reactants, products, intermediates, and the transition states that connect them. For trans-2,2-dimethyl-3-hexene, DFT calculations could be employed to explore various reactions, such as addition, isomerization, or oxidation. By modeling the electron density, DFT can determine the geometries and energies of all species along a proposed reaction pathway.

A key application of DFT is the calculation of activation energies (energy barriers) for chemical reactions. This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters.

For a reaction involving trans-2,2-dimethyl-3-hexene, such as electrophilic addition, DFT would be used to:

Optimize the geometry of the reactants (trans-2,2-dimethyl-3-hexene and an electrophile, e.g., HBr).

Identify and optimize the geometry of the transition state structure.

Optimize the geometry of the resulting intermediate (e.g., a carbocation) and the final product.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. By mapping the energy changes along the reaction coordinate (a path on the PES leading from reactants to products), a reaction energy profile can be constructed. This profile provides a visual representation of the energy barriers and the stability of intermediates.

Hypothetical Energy Profile Data for Electrophilic Addition to trans-2,2-Dimethyl-3-hexene Note: The following table is illustrative and not based on published experimental or computational data for this specific compound.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | trans-2,2-Dimethyl-3-hexene + HBr | 0 |

| Transition State 1 (TS1) | Formation of carbocation | +45 |

| Intermediate | 3,3-dimethylhexan-4-yl cation | +15 |

| Transition State 2 (TS2) | Nucleophilic attack by Br- | +25 |

| Product | 4-bromo-3,3-dimethylhexane | -50 |

Reactions are frequently carried out in a solvent, which can significantly influence reaction energies and pathways. Theoretical models can account for these effects using various methods. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This model is computationally efficient for estimating the energetic effects of bulk solvation.

For a more detailed analysis, an explicit solvent model can be used, where individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute (trans-2,2-dimethyl-3-hexene or its derivatives) and the solvent molecules, which might be crucial for accurately determining reaction energies and barriers.

Ab Initio Molecular Dynamics Simulations of Alkene Surface Reactions

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations (like DFT) at each step of a molecular dynamics trajectory. rsc.orgrsc.org This allows for the exploration of chemical processes, including bond breaking and formation, without predefining a reaction coordinate.

AIMD is particularly valuable for studying complex processes like the reaction of alkenes on catalytic surfaces. nih.govnih.gov For trans-2,2-dimethyl-3-hexene, an AIMD simulation could model its interaction with a metal surface (e.g., Platinum or Nickel) to investigate catalytic hydrogenation or reforming. escholarship.org The simulation would track the atomic motions over time at a given temperature, revealing the dynamic pathways of adsorption, surface diffusion, and reaction, including the formation of intermediates and final products. escholarship.org These simulations provide insights into reaction mechanisms that are not apparent from static calculations of the PES alone.

Kinetic Modeling and Rate Constant Predictions using Rice–Ramsperger–Kassel–Marcus (RRKM) Theory and Master Equation Approaches

Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions in the gas phase. uleth.cawikipedia.orgwalisongo.ac.id The theory assumes that energy is rapidly redistributed among all vibrational modes of an energized molecule before it reacts. The rate of reaction is then dependent on the total energy of the molecule, the vibrational frequencies of the reactant, and the properties of the transition state.

For a unimolecular reaction of trans-2,2-dimethyl-3-hexene, such as cis-trans isomerization or decomposition, RRKM theory could be used to predict the rate constant as a function of temperature and pressure. walisongo.ac.id The necessary inputs for the calculation, such as vibrational frequencies and barrier heights, are typically obtained from quantum chemical calculations (e.g., DFT).

Master equation modeling can be combined with RRKM theory to account for the effects of collisions in a gas-phase reaction. nih.govaip.org It describes the time evolution of the population of molecules at different energy levels, providing a more detailed picture of the reaction kinetics under varying pressure conditions. aip.orgnih.gov

Key Parameters for RRKM Calculation Note: This table lists the types of parameters needed for an RRKM calculation, not specific values for the target molecule.

| Parameter | Description | Source |

|---|---|---|

| Activation Energy (E₀) | The minimum energy required for the reaction to occur. | DFT Calculation |

| Vibrational Frequencies (Reactant) | Frequencies of all vibrational modes of the reactant molecule. | DFT Calculation |

| Vibrational Frequencies (Transition State) | Frequencies of all vibrational modes at the transition state. | DFT Calculation |

| Moments of Inertia | Rotational properties of the reactant and transition state. | DFT Calculation |

| Collision Frequency & Energy Transfer | Parameters describing collisions with bath gas (for Master Equation). | Estimated or Calculated |

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors are properties derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. researchgate.netnih.gov These descriptors provide a quantitative basis for concepts like electrophilicity, nucleophilicity, and the stability of reactive intermediates. chemrxiv.orgquantumzeitgeist.com

For trans-2,2-dimethyl-3-hexene, various descriptors could be calculated using DFT to predict its behavior in different reactions:

Atomic Charges: The distribution of partial charges on the atoms can indicate the most likely sites for electrophilic or nucleophilic attack. For an alkene, the charges on the double-bonded carbons are particularly important.

Fukui Functions: These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

By calculating these descriptors for trans-2,2-dimethyl-3-hexene, one could predict, for example, the regioselectivity of an electrophilic addition reaction, anticipating which of the two double-bonded carbons is more likely to be attacked.

Strategic Applications of Trans 2,2 Dimethyl 3 Hexene in Complex Organic Synthesis

Role as a Key Building Block for More Elaborate Molecular Architectures

The utility of an alkene as a building block in organic synthesis is largely determined by its ability to undergo a variety of chemical transformations that allow for the construction of more complex molecular frameworks. While simple alkenes are versatile substrates in a plethora of reactions, the reactivity of trans-2,2-dimethyl-3-hexene is significantly modulated by the steric bulk of its tert-butyl group. This steric hindrance can be a double-edged sword; it may prevent desired reactions, but it can also be exploited to achieve high selectivity in certain transformations.

One of the most powerful modern synthetic methods for carbon-carbon bond formation is olefin metathesis. Cross-metathesis, in particular, offers a route to complex alkenes by coupling two different olefin partners. The synthesis of trisubstituted alkenes via intermolecular olefin cross-metathesis has been demonstrated using ruthenium-based catalysts. nih.gov However, the steric congestion around the double bond in trans-2,2-dimethyl-3-hexene makes it a challenging substrate for such reactions. The formation of the intermediate metallacyclobutane can be sterically disfavored, potentially leading to low yields or requiring specialized, highly active catalysts.

Despite these challenges, recent advancements in catalyst design have enabled the metathesis of sterically hindered alkenes. nih.gov For instance, molybdenum and tungsten-based catalysts have shown efficacy in the stereoselective synthesis of a wide range of E- or Z-trisubstituted alkenes. acs.orgximo-inc.com These developments suggest that, with the appropriate catalyst system, trans-2,2-dimethyl-3-hexene could serve as a valuable building block for introducing the unique tert-butyl moiety into more elaborate molecular architectures. The strategic incorporation of this sterically demanding group can be crucial in directing the conformation of a molecule or in creating specific binding pockets in biologically active compounds.

Below is a table summarizing the types of olefin metathesis reactions and their general applicability to sterically hindered alkenes like trans-2,2-dimethyl-3-hexene.

| Metathesis Reaction Type | General Description | Applicability to trans-2,2-Dimethyl-3-hexene | Key Challenges | Potential Catalysts |

| Cross-Metathesis (CM) | Exchange of substituents between two different alkenes. | Potentially feasible with a suitable partner and catalyst. | Steric hindrance slowing down the reaction and catalyst decomposition. | Molybdenum or Tungsten MAP/MAC complexes, specialized Ruthenium catalysts. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form a cyclic compound. | Not directly applicable unless incorporated into a diene structure. | Steric hindrance could affect the rate and efficiency of cyclization. | Grubbs' or Hoveyda-Grubbs' catalysts. umicore.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins. | Not applicable as it is an acyclic alkene. | N/A | N/A |

Utility in the Construction of Stereodefined N-Heterocycles (e.g., Pyrrolidines)

Nitrogen-containing heterocycles, such as pyrrolidines, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active natural products. mdpi.com The stereoselective synthesis of substituted pyrrolidines is therefore a significant area of research in organic chemistry. Several modern synthetic methods utilize alkenes as starting materials for the construction of the pyrrolidine ring.

One such approach involves the intramolecular aminooxygenation of alkenes, which has been shown to be effective for the diastereoselective synthesis of disubstituted pyrrolidines. nih.govnih.gov These reactions often proceed through a metal-catalyzed pathway, where the alkene is activated towards nucleophilic attack by an appended nitrogen-containing group. While these methods have been successfully applied to a range of unactivated alkenes, the steric bulk of trans-2,2-dimethyl-3-hexene would likely pose a significant challenge to the key bond-forming steps. The approach of the catalyst and the subsequent intramolecular cyclization could be impeded by the tert-butyl group.

Another strategy for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides with alkenes. This method is a powerful tool for the construction of the pyrrolidine core in a single step. scispace.com However, this reaction is typically most efficient with electron-deficient alkenes. The electron-donating nature of the alkyl groups in trans-2,2-dimethyl-3-hexene, combined with its steric hindrance, would likely make it a poor dipolarophile in traditional azomethine ylide cycloadditions.

The following table outlines some modern synthetic methods for pyrrolidine synthesis from alkenes and discusses their potential applicability to trans-2,2-dimethyl-3-hexene.

| Synthetic Method | General Mechanism | Potential Applicability to trans-2,2-Dimethyl-3-hexene | Potential Challenges |

| Intramolecular Aminooxygenation | Metal-catalyzed cyclization of an amino-alkene. nih.govnih.gov | Potentially feasible if the nitrogen-containing tether is long and flexible. | Steric hindrance from the tert-butyl group could inhibit catalyst coordination and cyclization. |

| [3+2] Cycloaddition with Azomethine Ylides | Concerted or stepwise cycloaddition of a 1,3-dipole with the alkene. scispace.com | Likely to be very slow or unsuccessful due to the electron-rich and sterically hindered nature of the alkene. | Low reactivity of the alkene towards the dipole. |

| Radical Cyclization | Intramolecular addition of a nitrogen-centered radical to the alkene. | Feasible, as radical reactions are often less sensitive to steric hindrance than polar reactions. | Regioselectivity of the radical addition might be an issue. |

| Transition Metal-Catalyzed Hydroamination | Direct addition of an N-H bond across the double bond. | Challenging due to the steric hindrance around the double bond. | Catalyst inhibition and low turnover numbers. |

Precursor for Bioactive Compound Synthesis: Academic Explorations

The quest for novel bioactive compounds is a driving force in organic synthesis and medicinal chemistry. Natural products often serve as inspiration for the design of new therapeutic agents, and their total synthesis is a benchmark for the state of the art in synthetic methodology. mdpi.com While there are no prominent examples in the academic literature of trans-2,2-dimethyl-3-hexene being directly used as a precursor for the synthesis of a known bioactive compound, its structural features suggest potential applications in this area.

The incorporation of sterically demanding groups, such as the tert-butyl group, can have a profound impact on the biological activity of a molecule. This can be due to several factors, including:

Conformational restriction: A bulky group can lock a molecule into a specific conformation that is optimal for binding to a biological target.

Metabolic stability: The presence of a quaternary carbon center, as in the tert-butyl group, can block sites of metabolism, thereby increasing the in vivo half-life of a drug.

Binding pocket interactions: A large, lipophilic group can engage in favorable van der Waals interactions within a hydrophobic binding pocket of a protein.

Given these potential benefits, synthetic chemists are often interested in developing methods to introduce such groups into complex molecules. Trans-2,2-dimethyl-3-hexene could, in principle, serve as a starting material for the synthesis of fragments that are later incorporated into larger bioactive scaffolds. For example, oxidative cleavage of the double bond could yield a ketone and an aldehyde, both of which are versatile functional groups for further elaboration. Alternatively, functionalization of the double bond through reactions such as epoxidation or dihydroxylation could provide access to chiral building blocks bearing the characteristic tert-butyl group.

The development of new synthetic strategies that can efficiently transform sterically hindered alkenes is crucial for unlocking their potential in bioactive compound synthesis. As new catalytic systems and reaction conditions are discovered, it is plausible that trans-2,2-dimethyl-3-hexene and other similar alkenes will find their place in the synthetic chemist's toolbox for the construction of novel therapeutic agents.

Industrial Organic Synthesis Methodologies Utilizing Branched Alkenes (e.g., in olefin conversion technologies and specialized chemical production)

In the realm of industrial organic synthesis, branched alkenes like trans-2,2-dimethyl-3-hexene are valuable intermediates, particularly in the context of olefin conversion technologies. These technologies are primarily aimed at the production of high-demand light olefins, such as propylene and ethylene, from less valuable olefin feedstocks. toyo-eng.comvcdcenter.com

One of the most significant industrial applications of this chemistry is the Olefin Conversion Technology (OCT) process, which is a modern iteration of the Phillips Triolefin Process. researchgate.net This process utilizes metathesis reactions to interconvert olefins. For instance, C4 and C5 olefin streams, which are often byproducts of steam crackers and fluid catalytic cracking (FCC) units, can be reacted with ethylene to produce propylene. chemwinfo.comportfolio-pplus.com The general scheme for the conversion of a C5 olefin to propylene involves metathesis with ethylene to produce propylene and a butene, which can be further reacted.

Branched C5 olefins, which would include isomers of dimethylhexene after cracking and isomerization, can be incorporated into these feed streams. The presence of branching can influence the reaction pathways and product distributions. While linear olefins are often preferred for maximizing propylene yield, the flexibility of the OCT process allows for the processing of mixed C4 and C5 streams containing both linear and branched isomers. chemwinfo.com

The key reactions in the OCT process are:

Isomerization: Double bond isomerization of terminal olefins to internal olefins.

Metathesis: The reaction of internal olefins with ethylene to produce propylene.

The table below summarizes the key aspects of Olefin Conversion Technology and its relevance to branched alkenes.

| Process Feature | Description | Relevance to Branched Alkenes |

| Feedstock | Typically C4 and C5 olefin streams from steam crackers and FCC units. chemwinfo.com | Branched alkenes are common components of these streams and can be processed. |

| Key Reactions | Isomerization and Metathesis. portfolio-pplus.com | Branching can affect the rates of these reactions and the stability of the intermediates. |

| Catalysts | Typically tungsten oxide on silica or molybdenum-based catalysts. researchgate.net | Catalysts must be robust enough to handle a variety of olefin structures. |

| Primary Product | Polymer-grade propylene. toyo-eng.com | The overall goal is to maximize the yield of propylene from the available olefin feedstock. |

| Advantages | Upgrades low-value olefin streams to high-value propylene; can be integrated with existing refinery and petrochemical infrastructure. toyo-eng.comchemwinfo.com | Provides a valuable outlet for byproduct branched olefin streams. |

Beyond large-scale commodity chemical production, branched alkenes are also used in the synthesis of specialty chemicals. The unique steric and electronic properties imparted by the branching can be desirable in the final product. For example, the incorporation of a neopentyl group (a related structure to the tert-butyl group) can enhance the thermal stability and lubricating properties of certain polymers and synthetic oils. Olefin metathesis is also finding increasing use in the production of fine chemicals, pharmaceuticals, and agrochemicals, where the precise control of molecular structure is paramount. researchgate.netnih.gov

Environmental Transformation Pathways of Hexene Isomers

Gas-Phase Atmospheric Degradation Mechanisms

The primary removal mechanism for trans-2,2-Dimethyl-3-hexene and other alkenes from the troposphere is through gas-phase reactions with key atmospheric oxidants. These reactions are critical in determining the atmospheric lifetime of the alkene and initiating the formation of ozone and secondary organic aerosols.

The reaction with the hydroxyl (OH) radical is the dominant daytime degradation pathway for most VOCs in the atmosphere. rsc.org For alkenes, this reaction typically proceeds via electrophilic addition of the OH radical to the carbon-carbon double bond, forming a substituted hydroxyalkyl radical. researchgate.net This radical then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxy peroxy radical.

The table below presents OH radical reaction rate constants for various C6 alkenes to provide context for the expected reactivity of trans-2,2-Dimethyl-3-hexene.

| Alkene | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| 1-Hexene (B165129) | 3.66 x 10⁻¹¹ |

| trans-2-Hexene | 6.55 x 10⁻¹¹ |

| trans-3-Hexene | 6.80 x 10⁻¹¹ |

| 2-Methyl-1-pentene | 5.09 x 10⁻¹¹ |

| 2,3-Dimethyl-2-butene | 1.10 x 10⁻¹⁰ |

| Note: Data is compiled from atmospheric chemistry databases and serves for comparative purposes. |

Given the di-substituted nature of the double bond in trans-2,2-Dimethyl-3-hexene (with a tert-butyl group and an ethyl group), its rate constant is expected to be high, likely in the range of 6-8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This rapid reaction indicates a short atmospheric lifetime with respect to OH oxidation.

The reaction with ozone (O₃) is another significant atmospheric removal process for alkenes, occurring during both day and night. The ozonolysis of alkenes proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane), which is highly unstable and rapidly decomposes. nih.gov This decomposition cleaves the carbon-carbon double bond and produces a carbonyl compound and a vibrationally excited carbonyl oxide, known as a Criegee intermediate (CI). nih.govleeds.ac.ukmdpi.com

For trans-2,2-Dimethyl-3-hexene, the reaction is as follows:

(CH₃)₃C-CH=CH-CH₂CH₃ + O₃ → Primary Ozonide → (CH₃)₃C-CHO (Pivaldehyde) + CH₃CH₂-CHOO (a Criegee Intermediate) and (CH₃)₃C-CHOO (a Criegee Intermediate) + CH₃CH₂-CHO (Propanal)

The excited Criegee intermediates can then be stabilized through collisions or undergo unimolecular or bimolecular reactions. nih.gov Stabilized CIs can react with various atmospheric species, including water vapor, SO₂, and NO₂, influencing the formation of acids and aerosols. A study on the gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene identified the expected carbonyl products, confirming this reaction pathway. researchgate.net

The rate constants for ozonolysis also depend on the alkene's structure. The table below compares the ozone reaction rate constants for several C6 alkenes.

| Alkene | Rate Constant (k_O₃) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| 1-Hexene | 8.98 x 10⁻¹⁸ nih.gov |

| trans-2-Hexene | 1.90 x 10⁻¹⁶ |

| trans-3-Hexene | 1.90 x 10⁻¹⁶ |

| 2-Methyl-1-pentene | 1.26 x 10⁻¹⁷ nih.gov |

| 2,3-Dimethyl-2-butene | 1.16 x 10⁻¹⁵ |

| Note: Data is compiled from atmospheric chemistry databases and serves for comparative purposes. |

The rate constant for trans-2,2-Dimethyl-3-hexene is expected to be significant, comparable to other internally-bonded, di-substituted alkenes, making ozonolysis a key degradation channel, particularly during nighttime when OH concentrations are low.

In specific environments, such as the marine boundary layer or coastal urban areas, reactions with chlorine atoms (Cl) can be a significant sink for alkenes. confex.comescholarship.org Chlorine atoms react with alkenes much faster than OH radicals, with rate constants typically one to two orders of magnitude larger. confex.com The reaction mechanism is primarily addition to the double bond, similar to the OH radical reaction, forming a chloroalkyl radical which then reacts with O₂. escholarship.orgrsc.org

While no specific rate constant for trans-2,2-Dimethyl-3-hexene with Cl atoms is available, data for other alkenes demonstrate their high reactivity.

| Alkene | Rate Constant (k_Cl) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| Propene | 2.64 x 10⁻¹⁰ rsc.org |

| 1-Butene | 3.38 x 10⁻¹⁰ rsc.org |

| trans-2-Butene | 3.31 x 10⁻¹⁰ rsc.org |

| Isobutene (2-Methylpropene) | 3.40 x 10⁻¹⁰ rsc.org |

| 1-Pentene | 3.97 x 10⁻¹⁰ rsc.org |

| Note: Data is compiled from various kinetic studies. confex.comescholarship.orgrsc.org |

Based on these values, the reaction of trans-2,2-Dimethyl-3-hexene with chlorine atoms is expected to be very rapid, likely approaching the collision-controlled limit. This pathway, though spatially limited, can be a dominant loss process in chlorine-rich environments. The subsequent products would be chlorinated organic compounds, which can further react in the atmosphere.

Formation of Secondary Organic Aerosols (SOAs) from Alkene Oxidation Products

The oxidation of alkenes, including trans-2,2-Dimethyl-3-hexene, produces a variety of lower volatility, oxygenated products. iiasa.ac.at These products, such as aldehydes, ketones, and organic acids formed from the degradation of Criegee intermediates or peroxy radicals, can partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosols (SOAs). researchgate.netscispace.com

The SOA yield—the mass of aerosol formed per mass of hydrocarbon reacted—is highly dependent on the structure of the parent alkene and the oxidant involved. acs.orgacs.org Ozonolysis is a particularly effective pathway for SOA formation. The Criegee intermediates and their subsequent reaction products (e.g., hydroperoxides) can lead to highly oxygenated, low-volatility molecules that readily condense. For trans-2,2-Dimethyl-3-hexene, the oxidation products include pivaldehyde and propanal, along with products derived from the Criegee intermediates. While these initial carbonyls are relatively volatile, further oxidation or reactions of the CIs can generate larger, more functionalized molecules (e.g., organic acids, nitrates) that are key SOA precursors. researchgate.net The formation of SOA from biogenic VOCs can be enhanced by anthropogenic pollutants that influence oxidant concentrations. iiasa.ac.at

Microbially Mediated Environmental Fate and Biodegradation Studies of Alkane and Alkene Structures

While the primary fate of volatile alkenes is atmospheric degradation, any portion that partitions to soil or water would be subject to microbial degradation. Microorganisms possess diverse enzymatic pathways capable of metabolizing hydrocarbons. nih.gov The biodegradation of alkenes can be initiated by monooxygenase enzymes, which attack the double bond to form an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol, which can enter central metabolic pathways.

The structural features of a hydrocarbon, such as chain length and branching, significantly influence its biodegradability. nih.gov The presence of a double bond in alkenes makes them generally more susceptible to initial enzymatic attack than their corresponding alkanes. However, significant branching, particularly the presence of a quaternary carbon atom as in the tert-butyl group of trans-2,2-Dimethyl-3-hexene, can hinder microbial degradation. This steric hindrance can slow the rate of enzymatic processing. While specific studies on trans-2,2-Dimethyl-3-hexene are lacking, research on other branched hydrocarbons suggests that its biodegradation would likely be slower than that of linear hexene isomers. nih.gov

Future Directions and Emerging Research Avenues in Trans 2,2 Dimethyl 3 Hexene Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

The synthesis of sterically hindered alkenes such as trans-2,2-dimethyl-3-hexene with high precision remains a significant challenge. nih.govacs.org Future research will focus on creating novel catalytic systems that offer superior control over stereoselectivity (the 3D arrangement of atoms) and regioselectivity (the position of chemical bond formation).

One promising area is the advancement of olefin metathesis catalysts. While ruthenium-based catalysts are widely used, their efficiency can be limited when dealing with crowded alkenes. nih.govacs.org The development of new N-heterocyclic carbene (NHC) ligands with fine-tuned steric and electronic properties is a key research direction. nih.govacs.org These "sterically reduced" NHC ligands can create a more accessible active site on the metal center, allowing for the efficient formation of hindered C=C bonds. nih.gov For instance, ruthenium complexes with xylyl-substituted NHC ligands have shown high activity at lower temperatures in reactions involving sterically demanding alkenes. nih.gov

Another avenue of exploration is the use of earth-abundant, non-precious metal catalysts. Nickel- and cobalt-based systems are gaining attention for their potential in hydroalkenylation and other C-C bond-forming reactions. nih.gov Chiral NHC-Nickel catalysts, for example, have demonstrated the ability to control the regioselective insertion in reactions involving cyclic dienes, suggesting their potential applicability to complex acyclic systems. nih.gov The development of such catalysts for the synthesis of trans-2,2-dimethyl-3-hexene could offer more sustainable and cost-effective synthetic routes.

| Catalyst System | Focus Area | Potential Advantage for trans-2,2-Dimethyl-3-hexene Synthesis |

| Ruthenium Olefin Metathesis Catalysts | Development of sterically tuned N-heterocyclic carbene (NHC) ligands. | Increased efficiency and yield for the formation of sterically hindered double bonds. nih.govacs.org |

| Nickel-Based Catalysts | Enantioselective cross-hydroalkenylation using chiral NHC ligands. | High regioselectivity and the potential for asymmetric synthesis of related chiral structures. nih.gov |

| Cobalt-Based Catalysts | Hydroalkenylation reactions for the synthesis of 1,4-dienes. | Potential for novel C-C bond formations involving the alkene backbone. nih.gov |

| Ruthenium(II)-Catalyzed C-H Alkenylation | Directing group strategies for C-H functionalization. | High atom economy and excellent regio- and stereoselectivity in the synthesis of tetrasubstituted alkenes. ucl.ac.uk |

Advanced Computational Approaches for Reaction Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. grnjournal.us For a molecule like trans-2,2-dimethyl-3-hexene, computational methods can provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules and predicting reaction pathways. grnjournal.usmdpi.com Future research will likely employ DFT to model the performance of various catalytic systems in the synthesis of trans-2,2-dimethyl-3-hexene. By calculating the energy barriers for different reaction pathways, chemists can predict which catalyst will provide the desired stereoselectivity and regioselectivity. researchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation required in the lab. acs.org